

history and discovery of sodium iodide

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An In-depth Technical Guide to the History and Discovery of **Sodium Iodide**

Abstract

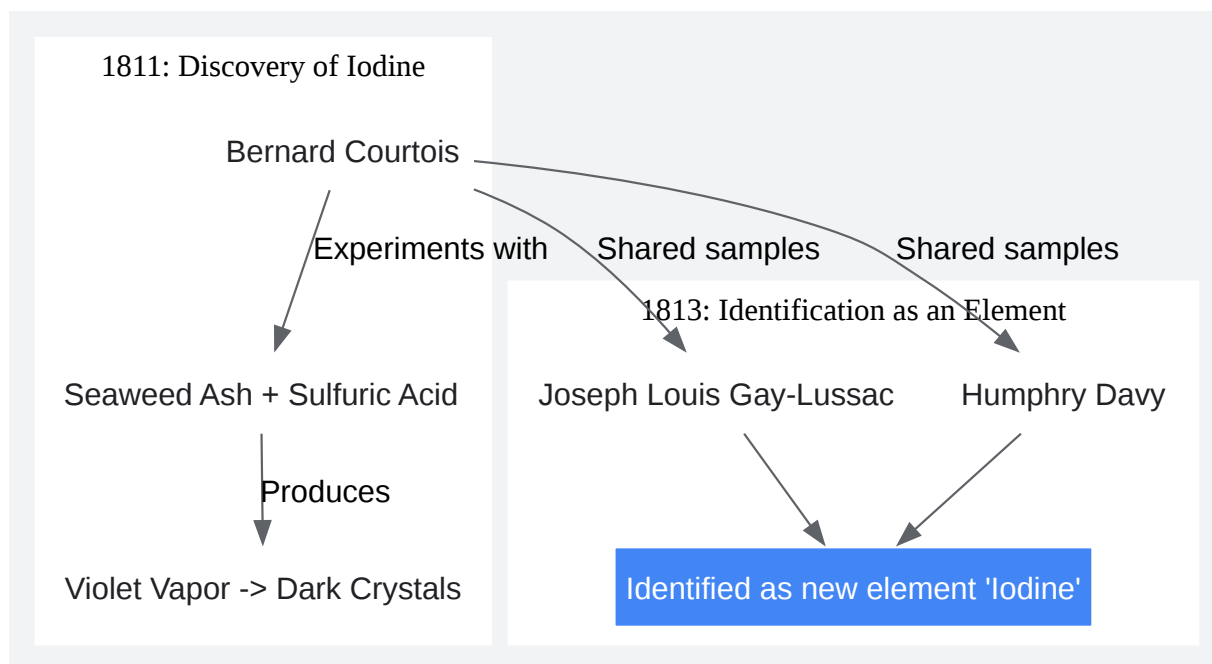
Sodium iodide (NaI), a simple inorganic salt, holds a significant place in the annals of scientific discovery and technological advancement. From its foundational role in the discovery of the element iodine to its critical applications in medicine, organic chemistry, and nuclear physics, the journey of **sodium iodide** is a compelling narrative of scientific inquiry and innovation. This document provides a comprehensive overview of the history, discovery, and multifaceted applications of **sodium iodide**, intended for researchers, scientists, and professionals in drug development. It details the initial discovery of iodine, the synthesis and characterization of **sodium iodide**, and its evolution into a cornerstone material for applications ranging from early photography and nutritional supplements to its vital role as a scintillation detector for gamma-ray spectroscopy.

The Genesis: Discovery of Iodine

The history of **sodium iodide** is inextricably linked to the discovery of its constituent element, iodine. In 1811, during the Napoleonic Wars, French chemist Bernard Courtois was investigating seaweed ash as a source for sodium carbonate, a crucial component in the production of saltpeter (potassium nitrate) for gunpowder.^{[1][2][3][4]} While processing the seaweed ash, he added an excess of sulfuric acid, which unexpectedly produced a striking violet-colored vapor.^{[1][5][6][7]} This vapor condensed into dark, lustrous crystals.^{[5][8]}

Courtois, occupied with his saltpeter business, provided samples of this new substance to other chemists for further investigation.^[8] The element's true nature was elucidated through

the independent work of French chemist Joseph Louis Gay-Lussac and British chemist Sir Humphry Davy in 1813.[1][9] Gay-Lussac was the first to recognize it as a new element, naming it "iode" (iodine) after the Greek word ioeides, meaning "violet-colored," a reference to its characteristic vapor.[1][8][10] Although a dispute over priority arose, both scientists acknowledged Courtois as the original discoverer.[5][8]



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Figure 1. Discovery and identification of iodine.

Synthesis and Properties of Sodium Iodide

Sodium iodide is an ionic salt formed from the reaction of sodium metal and iodine.[11] Industrially, it is produced by reacting acidic iodides with sodium hydroxide.[11] It exists as a white, crystalline, and deliquescent solid under standard conditions.[11]

Physicochemical Properties

The fundamental properties of **sodium iodide** are summarized below.

| Property | Value |
|---|---------------------------|
| Chemical Formula | NaI |
| Molar Mass | 149.894 g/mol |
| Appearance | White solid, deliquescent |
| Density | 3.67 g/cm ³ |
| Melting Point | 661 °C (1,222 °F) |
| Boiling Point | 1,304 °C (2,379 °F) |
| Solubility in Water | 1842 g/L (at 25 °C) |
| Crystal Structure | Halite (cubic), cF8 |
| Band Gap | 5.89 eV |
| Data sourced from Wikipedia. [11] | |

Stability

Sodium iodide and other iodide salts are susceptible to oxidation by atmospheric oxygen, which liberates molecular iodine (I₂). The I₂ then complexes with excess iodide ions (I⁻) to form the triiodide complex (I₃⁻), imparting a yellow or brownish color to the otherwise white salt. This oxidation process is accelerated by water and photooxidation.[\[11\]](#) Therefore, for maximum stability, **sodium iodide** should be stored in dark, low-temperature, and low-humidity conditions.[\[11\]](#)

Early Applications and Milestones

Following the characterization of iodine, its salts, including **sodium iodide**, were rapidly adopted in various scientific and medical fields.

Medicine and Nutrition

The first major application of iodine was in medicine. In 1819, the Swiss physician Jean-François Coindet hypothesized that iodine could be the active ingredient in traditional goiter remedies like burnt sponge and seaweed.[\[1\]](#) He successfully tested an iodine tincture on

patients, significantly reducing the size of their goiters.[1][10] This led to the widespread advocacy for iodine supplementation.[1]

A pivotal moment in public health occurred in the early 1920s in the United States. Spurred by the work of researchers like David Murray Cowie, Michigan became the first state to introduce iodized salt for public consumption on May 1, 1924, specifically using **sodium iodide** to combat the high prevalence of goiter in the "Goiter Belt".[10][12] By the fall of 1924, Morton Salt Company began national distribution.[12]

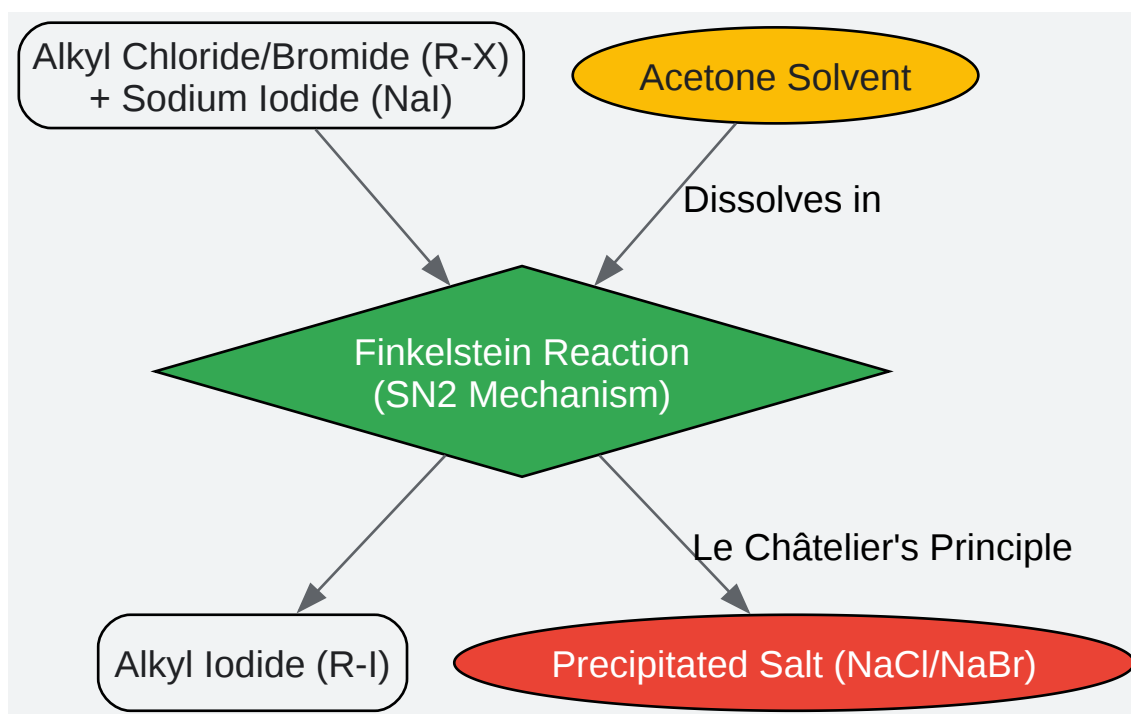
Photography

The light-sensitive nature of silver halides, including silver iodide, was fundamental to the birth of photography.

- **Daguerreotype (1839):** Louis Daguerre's process involved polishing a silver-plated copper sheet and exposing it to iodine vapor. This created a light-sensitive layer of silver iodide on the surface.[13][14] After exposure in a camera, the latent image was developed with mercury vapor and fixed with a solution of sodium thiosulfate.[13]
- **Calotype (1841):** William Henry Fox Talbot's process, a key advancement leading to negative-positive photography, used paper coated with silver iodide.[13][15]

Organic Chemistry

Sodium iodide is a crucial reagent in organic synthesis, most notably in the Finkelstein reaction. This reaction involves the conversion of an alkyl chloride or bromide to an alkyl iodide. The reaction is driven to completion by the insolubility of the resulting sodium chloride or sodium bromide in the acetone solvent, which precipitates out of the solution.[11] Alkyl iodides are valuable intermediates as iodide is an excellent leaving group in nucleophilic substitution reactions.



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Figure 2. Logical workflow of the Finkelstein reaction.

The Dawn of the Nuclear Age: NaI(Tl) Scintillators

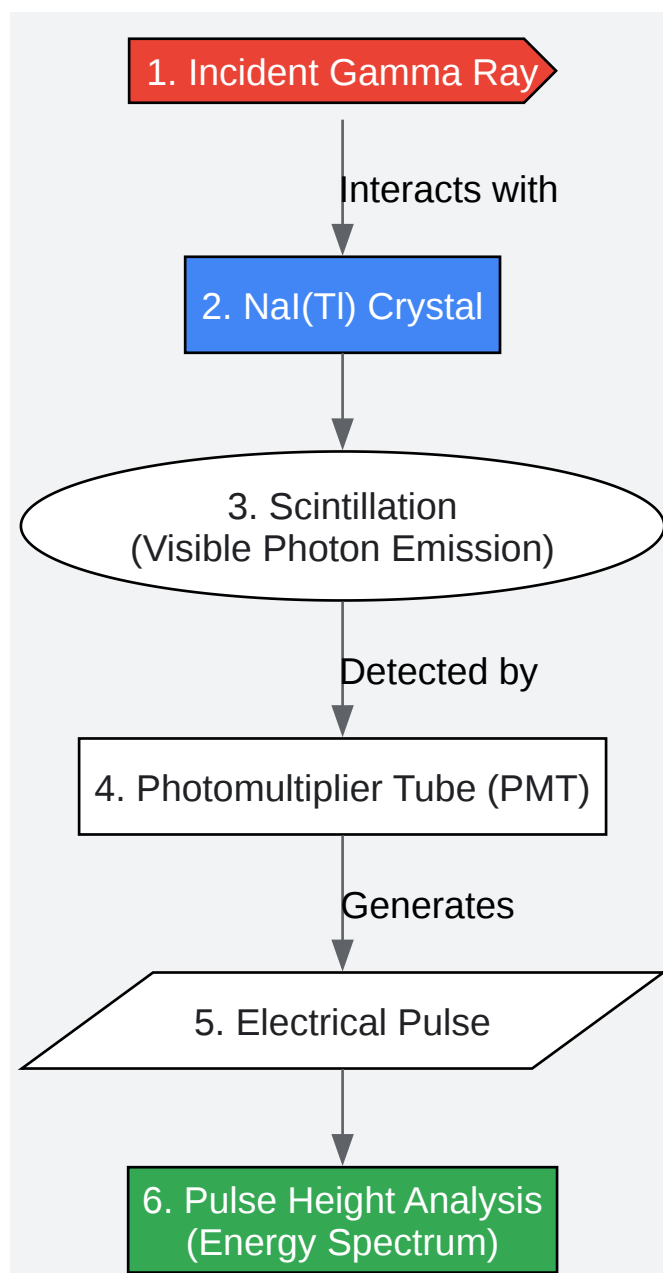
The most significant modern application of **sodium iodide** emerged from nuclear physics. In 1948, Robert Hofstadter discovered that a **sodium iodide** crystal doped with a small amount of thallium, denoted as NaI(Tl), produced intense flashes of light—or scintillated—when struck by ionizing radiation.^{[16][17]} This breakthrough was the genesis of modern scintillation gamma spectroscopy.^[16]

NaI(Tl) remains the most widely used scintillation material due to a combination of favorable properties:

- **High Light Yield:** It produces a large number of photons per unit of energy absorbed.^[16]
- **High Density and Atomic Number:** The high atomic number of iodine ($Z=53$) results in a high probability of gamma-ray interaction, making it an efficient detector.^[16]
- **Excellent Linearity:** The light output is directly proportional to the deposited gamma-ray energy over a wide range.^[16]

- Cost-Effectiveness: It can be grown into large, affordable crystals.[18]

These detectors work by coupling the NaI(Tl) crystal to a photomultiplier tube (PMT), which converts the faint light flashes into a measurable electrical pulse. The amplitude of this pulse is proportional to the energy of the incident gamma ray. Because NaI is hygroscopic, the crystal and PMT are housed in a hermetically sealed assembly.[11][16]



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Figure 3. Experimental workflow of a NaI(Tl) scintillation detector.

Comparative Scintillator Properties

While NaI(Tl) is the most common scintillator, other materials have been developed for specific applications. The table below compares key properties of NaI(Tl) with other notable scintillators.

| Scintillator Material | Density (g/cm ³) | Decay Time (ns) | Energy Resolution (%)@ 662 keV (FWHM) | Relative Light Yield(% of NaI(Tl)) |
|-----------------------|------------------------------|-----------------|---------------------------------------|------------------------------------|
| NaI(Tl) | 3.67 | 230 | 7 | 100 |
| CsI(Tl) | 4.51 | 1000 | 7.2 | 65 |
| BGO | 7.13 | 300 | ~10-12 | 15-20 |
| LaBr ₃ :Ce | 5.08 | 16 | < 3 | 165 |

Data compiled
from various
sources.[\[16\]](#)[\[19\]](#)
[\[20\]](#)

Key Experimental Protocols

Protocol: Synthesis of High-Purity Sodium Iodide

This protocol is adapted from a method designed to produce high-purity NaI suitable for manufacturing scintillation crystals, using sodium carbonate and iodine.[\[21\]](#)

- **Reaction Setup:** In a suitable reaction vessel, combine elemental iodine and sodium carbonate (Na₂CO₃) in pure water. The mass of the water should be approximately 3/5ths the mass of the iodine.
- **Catalysis:** Add a small amount (5-10 g) of **sodium iodide** (NaI) to catalyze the reaction.
- **Reduction:** Add hydrazine hydrate (N₂H₄·H₂O) to the mixture. This acts as a reducing agent to convert byproducts such as sodium iodate (NaIO₃) and sodium hypoiodite (NaIO) back to **sodium iodide**. The reaction is exothermic.

- **Temperature and pH Control:** Maintain the reaction temperature between 40-70 °C. Monitor the reaction until completion, at which point the final pH of the solution should be between 6.5 and 7.0, and the specific gravity should be between 1.80 and 1.84.
- **Purification:** Allow the synthesized NaI solution to stand, permitting any insoluble impurities to precipitate.
- **Filtration:** Filter the solution to remove the precipitate, yielding a high-purity aqueous solution of **sodium iodide**. The solid NaI can then be recovered through evaporation of the water.

Protocol: Growth of a NaI(Tl) Crystal (Bridgman-Stockbarger Technique)

This protocol outlines the general steps for growing a thallium-doped **sodium iodide** single crystal, a common method for producing high-quality scintillators.^[18]

- **Material Preparation:** Use high-purity anhydrous NaI powder and high-purity thallium iodide (TlI) powder as the starting materials.
- **Crucible Loading:** Thoroughly clean a quartz crucible. Load the crucible with the appropriate ratio of NaI and TlI powders.
- **Dehydration and Sealing:** Heat the material under vacuum to remove any residual moisture. Once dehydrated, seal the quartz crucible.
- **Crystal Growth Furnace:** Place the sealed crucible into a vertical Bridgman-Stockbarger furnace, which consists of at least two controlled heating zones to create a precise temperature gradient.
- **Melting and Thermalization:** Heat the upper zone of the furnace to a temperature above the melting point of NaI (661 °C) to completely melt the material. Allow the molten material to homogenize and reach thermal equilibrium.
- **Controlled Solidification:** Slowly lower the crucible (or translate the temperature gradient upwards) from the hotter zone to a cooler zone with a temperature below the melting point. This slow, controlled translation (typically a few mm/hour) allows a single crystal to nucleate and grow from the bottom up, progressively solidifying the entire melt.

- **Annealing and Cooling:** Once the entire crucible has passed through the solidification point, slowly cool the crystal to room temperature over an extended period. This annealing process reduces internal stresses and prevents cracking.
- **Crystal Extraction and Processing:** Carefully extract the grown NaI(Tl) single crystal from the crucible. The crystal can then be cut and polished to the desired dimensions for detector fabrication.

Protocol: The Daguerreotype Photographic Process

This protocol describes the original method for creating a Daguerreotype, which relies on the formation of silver iodide.[\[13\]](#)[\[22\]](#)

- **Plate Preparation:** Begin with a copper plate clad with a layer of pure silver. Polish the silver surface to a perfect mirror finish using a series of fine abrasives.
- **Sensitization:** In a darkroom, place the polished plate over a box containing iodine crystals. The iodine vapor reacts with the silver surface, forming a thin, light-sensitive layer of silver iodide. The plate will turn a golden-yellow color when properly sensitized.
- **Exposure:** Immediately transfer the sensitized plate to a camera. Expose the plate to a brightly lit scene. Exposure times could range from several minutes to over an hour, depending on the lighting conditions. This exposure creates an invisible latent image.
- **Development:** Place the exposed plate in a developing box containing a cup of heated mercury (approx. 75 °C). The mercury vapor will selectively amalgamate with the silver in the areas of the plate that were exposed to light, making the image visible.
- **Fixing:** To make the image permanent, immerse the plate in a solution of sodium thiosulfate ("hypo"). This solution dissolves the unexposed silver iodide, leaving behind the mercury-silver amalgam (the image) and the bare silver plate (the dark areas).
- **Finishing:** Carefully rinse the plate in distilled water to remove all residual fixing solution and then dry it. The final image is very fragile and must be sealed behind glass in a protective case to prevent tarnishing and physical damage.

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